molecular formula C10H13NO5 B023976 Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide CAS No. 529474-73-5

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

Cat. No.: B023976
CAS No.: 529474-73-5
M. Wt: 227.21 g/mol
InChI Key: QPEVIMSXVHVXOC-BDAKNGLRSA-N
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Description

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide is a compound that features a pyridine ring substituted with a dihydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide typically involves the reaction of 2-chloropyridine N-oxide with β-alanine carbethoxy hydrochloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves multiple steps, including the protection of functional groups, selective oxidation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the parent pyridine compound. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide exerts its effects involves interactions with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can engage in π-π stacking and hydrogen bonding, affecting the compound’s binding affinity and specificity towards various targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and esters, such as:

Uniqueness

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide is unique due to its specific stereochemistry and the presence of both dihydroxy and N-oxide functional groups. These features confer distinct reactivity and potential applications compared to other pyridine derivatives. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable target for further research and development.

Properties

IUPAC Name

ethyl (2S,3R)-2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVIMSXVHVXOC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=CC=[N+]1[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479832
Record name Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529474-73-5
Record name Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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